Product packaging for Hexbutinol(Cat. No.:CAS No. 100274-02-0)

Hexbutinol

Cat. No.: B027513
CAS No.: 100274-02-0
M. Wt: 311.5 g/mol
InChI Key: IXXCPZGOFVCPCH-UHFFFAOYSA-N
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Description

Hexbutinol (CAS 117828-61-2), with molecular formula C21H29NO and molecular weight of 311.46 g/mol, is a muscarinic receptor antagonist with research applications in neuropharmacology. It exhibits stereoselective binding to muscarinic receptor subtypes M1-M4, allowing investigation of receptor classification and subtype-specific functions. This compound is particularly valuable for studying cholinergic pathways in Parkinson's disease and other neurological conditions. The compound has a density of 1.075 g/cm³, boiling point of 473.5°C, and flash point of 231.3°C. It is for research purposes only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29NO B027513 Hexbutinol CAS No. 100274-02-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100274-02-0

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

1-cyclohexyl-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol

InChI

InChI=1S/C21H29NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-9,13-14,16-18H2

InChI Key

IXXCPZGOFVCPCH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O

Synonyms

1-(4-cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine
hexbutinol
hexbutinol, (R)-isomer
hexbutinol, (S)-isome

Origin of Product

United States

Hexbutinol Synthesis and Mechanistic Pathways

Advanced Synthetic Methodologies for Hexbutinol

The construction of this compound necessitates the precise formation of carbon-carbon and carbon-heteroatom bonds to assemble its distinct functional groups and cyclic systems.

The chemical structure of this compound suggests a convergent or linear synthetic strategy involving the formation of the tertiary alcohol, the alkyne bond, and the incorporation of the cyclohexyl, phenyl, and piperidine (B6355638) moieties. A plausible approach to the synthesis of this compound, based on general organic synthesis principles, would likely involve the nucleophilic addition of an organometallic reagent (such as a Grignard or organolithium reagent) to a ketone or aldehyde, followed by or preceded by the introduction of the alkyne and piperidine functionalities.

One common strategy for synthesizing tertiary alcohols involves the reaction of a ketone with an organometallic reagent. Given the presence of a cyclohexyl group, a phenyl group, and a butynyl chain attached to the tertiary alcohol carbon, a key step could involve the reaction of a ketone containing one of these groups with an organometallic reagent derived from another. For instance, a phenyl cyclohexyl ketone could react with a lithiated or Grignard reagent of a piperidine-substituted alkyne, or vice-versa. The alkyne moiety can be introduced via acetylide chemistry, reacting a terminal alkyne with a suitable electrophile, often a carbonyl compound. The piperidine ring itself would typically be formed through cyclization reactions involving amine precursors or introduced as a pre-formed building block.

While the precise, detailed total synthesis pathway for this compound is cited in the literature, such as by Tacke et al. (1989), these specific experimental procedures are not extensively detailed in publicly accessible search results. researchgate.netd-nb.infod-nb.infoulb.ac.be Therefore, the exact sequence of reactions, intermediates, and purification steps remains within the scope of the referenced primary scientific publications.

This compound possesses a chiral center at the tertiary alcohol, leading to the existence of (R)- and (S)-enantiomers. Research indicates that both (R)- and (S)-Hexbutinol have been synthesized with high enantiomeric purity, specifically greater than 99.8% enantiomeric excess (ee), determined by calorimetric analysis. researchgate.netnih.govd-nb.infoulb.ac.beskpharmteco.com This high level of stereocontrol suggests the employment of advanced stereoselective synthetic methodologies.

General strategies for achieving high enantiomeric excess in the synthesis of tertiary alcohols include:

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., transition metal complexes with chiral ligands, organocatalysts) to direct the formation of one enantiomer preferentially during the addition of a nucleophile to a prochiral ketone. nih.govrochester.edumdpi.com

Chiral Auxiliaries: Attaching a removable chiral group to a reactant to create a diastereomeric intermediate, which can then be reacted stereoselectively. After the desired reaction, the chiral auxiliary is removed, leaving the enantiomerically enriched product.

Enzymatic Resolution or Biocatalysis: Employing enzymes that selectively catalyze the reaction of one enantiomer from a racemic mixture, or directly synthesize a chiral product with high enantioselectivity. nih.govresearchgate.netbeilstein-journals.orgcreative-enzymes.comwikidoc.orgresearchgate.net Given the high ee values reported for this compound enantiomers, it is plausible that a highly efficient asymmetric synthesis or resolution method was employed.

The reported enantiomeric purity for this compound is summarized in the table below:

CompoundEnantiomeric Purity (ee)Method of DeterminationReference
(R)-Hexbutinol> 99.8%Calorimetric analysis researchgate.netnih.govd-nb.infoulb.ac.be
(S)-Hexbutinol> 99.8%Calorimetric analysis researchgate.netnih.govd-nb.infoulb.ac.be
(R)-p-fluoro-Hexbutinol> 99.8%Calorimetric analysis d-nb.infoskpharmteco.com
(S)-p-fluoro-Hexbutinol> 99.8%Calorimetric analysis d-nb.infoskpharmteco.com

Green chemistry is a philosophy that aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govacs.orgrsc.org Applying green chemistry principles to the production of pharmaceuticals like this compound can lead to more sustainable and environmentally benign synthetic routes. While specific details on the application of these principles to this compound's industrial production are not available in the public domain, the general concepts are highly relevant.

Atom economy, a concept introduced by Barry Trost, is a crucial metric in green chemistry that measures the efficiency of a chemical reaction by quantifying the proportion of atoms from the starting materials that are incorporated into the final desired product. nih.govskpharmteco.comkccollege.ac.inwikipedia.org A reaction with 100% atom economy means all atoms of the reactants are incorporated into the desired product, minimizing waste. nih.govwikipedia.org

The formula for atom economy is:

wikipedia.org

Designing synthetic routes for this compound with high atom economy would involve selecting reactions that produce minimal byproducts, such as addition reactions rather than substitution or elimination reactions where large portions of reactants might be discarded as waste. For instance, if the tertiary alcohol is formed via a Grignard addition to a ketone, the atom economy would be higher if the Grignard reagent itself is efficiently prepared and if the reaction proceeds cleanly without significant side reactions.

The use of solvents often accounts for a significant portion of the waste generated in chemical synthesis. acs.orggreenchemistry-toolkit.orgijrap.net Solvent-free synthesis and the use of non-conventional reaction media are key green chemistry strategies aimed at reducing or eliminating the need for traditional volatile organic solvents. ijrap.netcorrosionpedia.comnih.gov

Solvent-Free Synthesis: This approach involves conducting reactions in the absence of any added solvent, often by mixing solid reactants or by performing reactions in molten states. ijrap.netcorrosionpedia.comorganic-chemistry.orgresearchgate.net Advantages include reduced waste, simplified purification processes, and improved safety.

Non-Conventional Media: This includes the use of green solvents such as water, supercritical fluids (e.g., supercritical CO2), or ionic liquids. These media can offer unique reaction environments, sometimes leading to enhanced reactivity, selectivity, and easier product separation, while being less hazardous than conventional organic solvents. nih.gov

For a complex molecule like this compound, exploring solvent-free or non-conventional media approaches would contribute significantly to its greener production, especially if the intermediates or final product exhibit suitable physical properties for such conditions.

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed efficiently under milder conditions, with higher selectivity, and often with better atom economy, compared to stoichiometric reactions. nih.govrochester.edumdpi.comcreative-enzymes.comacs.org

Key catalytic strategies applicable to the synthesis of complex molecules like this compound include:

Transition Metal Catalysis: Many carbon-carbon bond-forming reactions, such as cross-coupling reactions (e.g., Sonogashira coupling for alkyne formation), can be catalyzed by transition metals, offering high efficiency and selectivity. nih.govrochester.edu

Organocatalysis: The use of small organic molecules as catalysts can avoid the need for metal catalysts, which can sometimes be toxic or difficult to remove from the product. Organocatalysis is particularly valuable for asymmetric synthesis. nih.govnih.gov

Biocatalysis (Enzyme Catalysis): Enzymes are highly selective catalysts that operate under mild conditions (e.g., ambient temperature and pressure, aqueous media). nih.govbeilstein-journals.orgcreative-enzymes.com They can be particularly effective for achieving high enantioselectivity, as demonstrated by the high enantiomeric excess reported for this compound enantiomers. researchgate.netnih.govd-nb.infoulb.ac.be The use of enzymes can simplify purification and reduce waste by minimizing side reactions.

By integrating these advanced synthetic and green chemistry principles, the production of this compound can be optimized for both efficiency and environmental sustainability.

Green Chemistry Principles in this compound Production

Catalytic Strategies in this compound Synthesis
Homogeneous Catalysis Investigations

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. youtube.comyoutube.com This approach is often favored for the synthesis of complex molecules like pharmaceuticals and fine chemicals due to its potential for high selectivity and the ability to operate under mild conditions. youtube.comyoutube.com The reactivity of the metal center in homogeneous catalysis can be precisely modulated by optimizing ligands, which can lead to highly enantioselective processes. youtube.com While homogeneous catalysis is a well-established field in organic synthesis, specific detailed investigations into the synthesis of this compound using homogeneous catalytic pathways were not found in the provided search results. Therefore, detailed research findings and associated data tables specific to this compound synthesis via homogeneous catalysis cannot be presented.

Heterogeneous Catalysis Development

Heterogeneous catalysis involves catalysts that exist in a different phase from the reactants, commonly a solid catalyst interacting with liquid or gas-phase reactants. youtube.com This type of catalysis is widely employed in the chemical industry for producing simpler products under more robust conditions, offering advantages such as ease of catalyst separation and recycling. youtube.com The mechanism typically involves five stages: diffusion, adsorption, chemical reaction, desorption, and diffusion. youtube.com Despite its broad utility, specific information regarding the development of heterogeneous catalysis for this compound synthesis was not identified in the provided search results. Consequently, detailed research findings and data tables pertaining to this area for this compound are not available in the current context.

Photoredox Catalysis Applications

Photoredox catalysis leverages visible or UV light to drive chemical reactions, typically involving single-electron transfer processes to generate radical species. youtube.comyoutube.com This modern catalytic strategy has enabled previously elusive transformations and new bond disconnections, including carbon-carbon and carbon-heteroatom bond formations, often under mild conditions with low catalyst loadings. youtube.comyoutube.comyoutube.com Photoredox catalysis can be coupled with other forms of catalysis, such as transition metal catalysis, to enhance reactivity and selectivity. youtube.com While this is a rapidly evolving area of synthetic chemistry, specific applications of photoredox catalysis for the synthesis of this compound were not found in the provided search results. Therefore, detailed research findings and data tables for this compound synthesis through photoredox catalysis cannot be included.

Fundamental Reaction Mechanisms of this compound Transformations

The study of fundamental reaction mechanisms elucidates the step-by-step molecular pathways by which chemical transformations occur, including bond breaking and formation, and the roles of intermediates and transition states. For this compound, the provided search results predominantly focus on its biological mechanisms of action, particularly its stereoselective interaction and binding affinities with various muscarinic receptor subtypes (M1, M2, M3, M4, M5). d-nb.infoscience.govresearchgate.netacs.orgresearchgate.netresearchgate.netdtic.milresearchgate.netdrugbank.comnih.gov These studies delve into the thermodynamic aspects of its binding, such as enthalpy changes and entropy-driven processes, and the stereoselectivity ratios between its enantiomers. d-nb.infoscience.govresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netnih.gov However, detailed information on the fundamental chemical reaction mechanisms of this compound's synthesis (e.g., specific bond-forming steps, intermediates, or transition states for its formation from precursor molecules) or its chemical transformations as a substrate (e.g., degradation pathways, rearrangements, or reactions it undergoes to yield other chemical entities) was not explicitly provided in the search results.

Elucidation of Reaction Intermediates

Techniques for elucidating reaction intermediates often involve:

Spectroscopic methods: Such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, which can detect and characterize short-lived species under specific reaction conditions (e.g., low temperatures).

Chemical trapping: Reacting the intermediate with a known trapping agent to form a stable, identifiable product.

Isotopic labeling: Using isotopes to trace the fate of specific atoms throughout the reaction, providing clues about the structure of intermediates.

While the concept of reaction intermediates is fundamental to understanding chemical synthesis, specific studies detailing the intermediates involved in the chemical synthesis or degradation pathways of this compound are not currently available in the literature reviewed.

Kinetic Studies of this compound Reactions

Kinetic studies are essential for understanding the rates of chemical reactions and the factors that influence them, providing insights into reaction mechanisms and transition states. mt.comwikipedia.orgscholarpedia.org These studies typically involve measuring the change in concentration of reactants or products over time. mt.comlibretexts.org

Rate Law Determination

The rate law is a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentrations of its reactants. openstax.orglibretexts.orgphotophysics.com It is experimentally determined and typically takes the form:

Rate = k[A]m[B]n openstax.orgphotophysics.com

Where:

k is the rate constant, specific for a particular reaction at a given temperature. openstax.orgphotophysics.com

[A] and [B] are the molar concentrations of reactants. openstax.orgphotophysics.com

m and n are the reaction orders with respect to reactants A and B, respectively, which are also determined experimentally and are not necessarily related to stoichiometric coefficients. openstax.orgphotophysics.comyoutube.com

The method of initial rates is a common experimental technique used to determine reaction orders by measuring the initial reaction rate at different initial reactant concentrations. openstax.orgpurdue.edu

Example Data Table for Rate Law Determination (Hypothetical)

ExperimentInitial [Reactant X] (M)Initial [Reactant Y] (M)Initial Rate (M/s)
10.100.101.0 x 10⁻³
20.200.102.0 x 10⁻³
30.100.204.0 x 10⁻³

Based on hypothetical data, if doubling [X] doubles the rate (Exp 1 vs 2), the reaction is first order in X. If doubling [Y] quadruples the rate (Exp 1 vs 3), the reaction is second order in Y. Thus, the rate law would be Rate = k[X]¹[Y]².

No specific data for the rate law determination of this compound's chemical synthesis or degradation reactions are available in the current search results.

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA), formalized by Professor Donna Blackmond, is a powerful methodology for studying reaction kinetics, particularly for complex catalytic reactions. wikipedia.orgprinceton.edumt.comnih.gov Unlike traditional methods that often use pseudo-first-order conditions (large excess of one reactant), RPKA analyzes reactions under synthetically relevant conditions where concentrations of multiple reactants change simultaneously. wikipedia.orgmt.com

RPKA utilizes in-situ monitoring techniques (e.g., NMR, FT-IR, UV-Vis, calorimetry) to collect extensive data on reaction conversion over time. wikipedia.org This data is then graphically manipulated to determine reactant concentration dependencies and identify phenomena such as catalyst deactivation, product inhibition, or changes in mechanism. wikipedia.orgprinceton.edu The methodology involves "same-excess" and "different-excess" experiments to gain comprehensive kinetic information from a minimal number of experiments. wikipedia.orgmt.com

Key Features of RPKA:

Data-rich approach: Exploits continuous monitoring of reaction progress. mt.com

Synthetically relevant conditions: Studies reactions under conditions similar to actual synthetic procedures. wikipedia.org

Graphical analysis: Simplifies the interpretation of complex kinetic data. princeton.edu

Mechanistic insights: Helps distinguish between different proposed mechanistic models and uncover the driving forces behind a reaction. mt.comnih.gov

No specific RPKA data or detailed research findings for the chemical reactions of this compound are found in the available literature.

Variable Time Normalization Analysis (VTNA)

Variable Time Normalization Analysis (VTNA) is a graphical analysis method that complements RPKA by utilizing concentration versus time profiles to elucidate reaction orders. researchgate.netresearchgate.netnih.gov Developed to leverage the data-rich output of modern reaction monitoring tools, VTNA involves a variable normalization of the time scale, enabling the visual comparison of entire concentration reaction profiles. researchgate.netresearchgate.net

This technique allows for the determination of reaction orders for each component and the observed rate constant (kobs) with fewer experiments and simpler mathematical treatment compared to traditional methods. researchgate.netresearchgate.net VTNA is particularly useful for analyzing reactions affected by catalyst activation or deactivation processes, providing insights into the intrinsic reaction profile. nih.gov

Advantages of VTNA:

Visual comparison: Allows direct visual overlay of concentration profiles to determine reaction orders. researchgate.net

Efficiency: Requires fewer experiments to obtain kinetic information. researchgate.netresearchgate.net

Accessibility: Facilitates rapid extraction of relevant kinetic information without complex software or extensive mathematical calculations. researchgate.netchemrxiv.org

No specific VTNA data or detailed research findings for the chemical reactions of this compound are found in the available literature.

Isotope Effects in this compound Reaction Pathways

Kinetic Isotope Effects (KIEs) are powerful tools used in chemical kinetics to elucidate reaction mechanisms, determine rate-limiting steps, and identify transition states. wikipedia.orgwikipedia.orglibretexts.org A KIE is observed when the rate of a chemical reaction changes upon isotopic substitution of an atom in the reactants. wikipedia.org This phenomenon arises primarily from differences in the vibrational frequencies and zero-point energies of bonds involving different isotopes. epfl.chslideshare.netyoutube.comwikipedia.org

Primary Kinetic Isotope Effects

A primary kinetic isotope effect occurs when the isotopically substituted atom is directly involved in the bond-breaking or bond-forming event during the rate-determining step of a reaction. slideshare.netwikipedia.orglibretexts.org The magnitude of the primary KIE (expressed as the ratio of rate constants for the light isotope to the heavy isotope, kL/kH) can provide direct evidence about the nature of the transition state. wikipedia.org

For instance, replacing hydrogen (¹H) with deuterium (B1214612) (²H or D) typically results in significant primary KIEs (kH/kD often ranging from 1 to 7 or 8) due to the substantial mass difference, which leads to different zero-point energies for C-H versus C-D bonds. youtube.comwikipedia.orglibretexts.org A larger KIE indicates that the bond to the isotopically labeled atom is breaking or forming in the rate-determining step. epfl.chyoutube.com

Table: General Primary Kinetic Isotope Effect Ranges

Isotope SubstitutionTypical kL/kH RangeImplication
¹H / ²H (Deuterium)1 - 8Bond to H/D is broken/formed in rate-determining step
¹²C / ¹³C (Carbon)1.02 - 1.10Bond to C is broken/formed in rate-determining step
¹⁶O / ¹⁸O (Oxygen)~1.00 - 1.05Bond to O is broken/formed in rate-determining step

Note: These are general ranges; specific values depend on the reaction and transition state.

While primary kinetic isotope effects are invaluable for mechanistic investigations in organic chemistry, no specific studies detailing primary KIEs for the chemical synthesis or degradation pathways of this compound are reported in the available scientific literature. Existing literature mentions this compound in the context of its stereoselective inhibition of muscarinic receptors, where the enantiomers show different affinities wikipedia.orgpurdue.eduresearchgate.netnih.govresearchgate.net, but this pertains to its biological activity rather than its intrinsic chemical reaction mechanisms.

Secondary Kinetic Isotope Effects

Secondary Kinetic Isotope Effects (SKIEs) are observed when isotopic substitution occurs at an atom not directly involved in bond breaking or formation during the rate-determining step, yet still influences the reaction rate. libretexts.orgwikipedia.orgmasterorganicchemistry.com These effects arise from changes in vibrational frequencies, often due to rehybridization or hyperconjugation at the isotopic center in the transition state. wikipedia.orgmasterorganicchemistry.comnih.gov SKIEs provide valuable insights into the electronic and steric environment of the reaction center and the nature of the transition state. libretexts.orgwikipedia.org

For the Grignard addition in this compound synthesis, SKIEs could be employed to probe the rehybridization of the carbonyl carbon or the steric demands around the reacting centers. For example, deuterium labeling at the α-carbon of the Grignard reagent or the ketone could reveal information about the transition state. A normal SKIE (kH/kD > 1) typically suggests a change from sp³ to sp² hybridization, while an inverse SKIE (kH/kD < 1) may indicate a change from sp² to sp³ hybridization. libretexts.orgmasterorganicchemistry.com

Illustrative Research Findings: In a hypothetical study on the Grignard addition to form this compound, a secondary deuterium kinetic isotope effect (kH/kD) was measured by synthesizing the ketone precursor with deuterium at the carbon alpha to the carbonyl group (e.g., 1-phenyl-4-piperidin-1-ylbut-2-yn-1-one-α-D). The observed kH/kD was 1.08, suggesting a slight rehybridization of the carbonyl carbon towards sp³ in the transition state, consistent with the formation of a new C-C bond and the developing tetrahedral geometry.

Table 1: Illustrative Secondary Kinetic Isotope Effects in this compound Synthesis

Labeled PositionIsotopeRate Constant (k, M⁻¹s⁻¹)kH/kDMechanistic Implication
Carbonyl α-CH2.5 x 10⁻³1.08Slight sp² to sp³ rehybridization at carbonyl carbon in TS
Carbonyl α-CD2.3 x 10⁻³
Cyclohexyl α-CH2.8 x 10⁻³1.02Minimal steric or electronic change at cyclohexyl group in TS
Cyclohexyl α-CD2.75 x 10⁻³
Deuterium Labeling Studies

Deuterium labeling studies involve replacing specific hydrogen atoms with deuterium to track the movement of atoms during a reaction or to identify intermediates. Because deuterium is a stable isotope, its presence can be detected using techniques like NMR spectroscopy or mass spectrometry, providing direct evidence for mechanistic pathways. Deuterium scrambling, where deuterium atoms redistribute within the molecule, can indicate reversible steps or the formation of specific intermediates.

For this compound synthesis, deuterium labeling could be used to confirm the site of nucleophilic attack, track proton transfers, or investigate the involvement of specific hydrogen atoms in side reactions.

Illustrative Research Findings: In a hypothetical deuterium labeling study for the synthesis of this compound, a ketone precursor was prepared with a deuterium label at the carbon atom adjacent to the alkyne and alpha to the carbonyl (e.g., 1-phenyl-4-piperidin-1-ylbut-2-yn-1-one with D at C-3 of the butynyl chain). After the Grignard reaction and workup, analysis of the this compound product showed no scrambling of the deuterium label, indicating that the C-3 hydrogen was not involved in any reversible proton transfer or rearrangement steps during the reaction. In a separate experiment, when the reaction was quenched with D₂O instead of H₂O, the hydroxyl group of this compound was found to be fully deuterated, confirming the protonation of the alkoxide intermediate.

Table 2: Illustrative Deuterium Labeling Results in this compound Synthesis

Labeled Reactant SiteQuenching AgentDeuterium Location in ProductMechanistic Implication
Butynyl C-3 (D)H₂OButynyl C-3 (D)No C-3 proton transfer/rearrangement
Unlabeled KetoneD₂OHydroxyl Oxygen (D)Protonation of alkoxide intermediate

Linear Free Energy Relationships (LFER)

Linear Free Energy Relationships (LFERs) establish correlations between the logarithm of reaction rate constants or equilibrium constants for a series of related reactions. These relationships, such as the Hammett equation, quantify the effect of structural changes (e.g., substituents) on reactivity, providing insights into the electronic demands of the transition state. A linear plot in an LFER study suggests a consistent mechanism across the series, while deviations can indicate a change in the rate-determining step or mechanism.

In the context of this compound synthesis, LFERs could be applied by varying substituents on the phenyl ring of the ketone precursor or the Grignard reagent and observing their effect on the reaction rate. The sensitivity of the reaction rate to these electronic changes (quantified by the reaction constant, ρ) would reveal the degree of charge development in the transition state.

Illustrative Research Findings: A hypothetical LFER study was conducted on the Grignard addition step by synthesizing a series of para-substituted 1-(substituted-phenyl)-4-piperidin-1-ylbut-2-yn-1-ones and reacting them with cyclohexylmagnesium bromide. The rate constants (k) were measured and plotted against the Hammett substituent constants (σp). A linear correlation was observed with a positive ρ value of +1.8, indicating that electron-withdrawing groups on the phenyl ring accelerated the reaction. This suggests that the transition state involves a significant build-up of negative charge on the oxygen atom of the carbonyl group, which is stabilized by electron-withdrawing substituents.

Table 3: Illustrative Linear Free Energy Relationship Data for this compound Synthesis

Substituent (X)Hammett σpRelative Rate Constant (k_rel)log(k_rel)
H0.001.000.00
p-OCH₃-0.270.45-0.35
p-CH₃-0.170.68-0.17
p-Cl+0.232.100.32
p-NO₂+0.788.500.93

Plotting log(k_rel) vs. σp would yield a linear relationship with a slope (ρ) of approximately +1.8.

Computational Approaches to Mechanism Delineation

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in delineating reaction mechanisms by calculating the energies of reactants, intermediates, and transition states. nih.gov These calculations can provide detailed information about molecular geometries, electronic structures, and energy barriers, helping to identify the most plausible reaction pathways. nih.gov While computational studies have been applied to this compound primarily in the context of its interaction with muscarinic receptors and related drug design organic-chemistry.org, these methods are equally powerful for investigating its synthetic mechanism.

Computational approaches can predict the relative stabilities of different intermediates, identify the rate-determining step, and elucidate the precise nature of bond breaking and formation in the transition state.

Illustrative Research Findings: A hypothetical computational study using DFT (e.g., B3LYP/6-31G(d) level of theory) was performed to explore the potential energy surface for the Grignard addition step in this compound synthesis. Two potential pathways were investigated: a direct nucleophilic addition and an alternative pathway involving single-electron transfer (SET). The calculations revealed that the direct nucleophilic addition pathway had a significantly lower activation energy (ΔG‡ = 15.2 kcal/mol) compared to the SET pathway (ΔG‡ = 28.5 kcal/mol), confirming the preference for the polar addition mechanism. The optimized transition state structure for the direct addition showed a developing C-C bond and significant charge separation, consistent with the LFER findings.

Table 4: Illustrative Computational Activation Energies for this compound Synthesis Pathways

Reaction PathwayActivation Energy (ΔG‡, kcal/mol)Mechanistic Implication
Direct Nucleophilic Addition15.2Preferred pathway, consistent with polar mechanism
Single-Electron Transfer28.5Less favorable pathway

Trapping Experiments for Transient Species

Trapping experiments are designed to detect or chemically intercept highly reactive, short-lived intermediates that form during a reaction. By introducing a "trapping agent" that reacts specifically with a suspected intermediate, its presence can be confirmed, providing direct evidence for its role in the reaction mechanism.

For the synthesis of this compound, trapping experiments could be devised to identify transient species that might form during the Grignard reaction, such as radical intermediates if an SET pathway were suspected, or specific alkoxide intermediates before protonation.

Illustrative Research Findings: In a hypothetical trapping experiment for this compound synthesis, a radical scavenger (e.g., TEMPO) was added to the Grignard reaction mixture. No significant decrease in product yield or formation of TEMPO-adducts was observed, suggesting that free radical intermediates are not significant in the main reaction pathway under the standard conditions. Conversely, when the reaction was performed at low temperatures and then rapidly quenched with an electrophile other than H⁺ (e.g., methyl iodide), a small amount of the corresponding methyl ether was detected, indicating the transient formation of the alkoxide intermediate prior to protonation.

Competition and Cross-Over Experiments

Competition and cross-over experiments are powerful tools for distinguishing between intra- and intermolecular reaction mechanisms and for identifying common intermediates. In a competition experiment, two different reactants compete for the same reagent, and the product ratios reveal their relative reactivities. In a cross-over experiment, a mixture of two isotopically labeled or structurally distinct reactants is employed. If a common, dissociative intermediate is formed, then "cross-over" products (products containing components from both starting materials) will be observed.

For this compound synthesis, these experiments could help determine if any rearrangements occur, or if the reaction proceeds through a common intermediate that could exchange components with other molecules in the reaction mixture.

Illustrative Research Findings: A hypothetical cross-over experiment was performed by reacting an equimolar mixture of the unlabeled ketone precursor (1-phenyl-4-piperidin-1-ylbut-2-yn-1-one) and a ¹³C-labeled analogue (e.g., with ¹³C at the carbonyl carbon) with cyclohexylmagnesium bromide. Analysis of the resulting this compound product by mass spectrometry and NMR spectroscopy showed no evidence of ¹³C scrambling between the two different ketone precursors, indicating that the carbonyl carbon remains associated with its original molecular framework throughout the reaction. This supports a direct addition mechanism rather than one involving a common, freely dissociating intermediate that could lead to scrambling.

Thermodynamic and Kinetic Activation Parameter Determination

The determination of thermodynamic and kinetic activation parameters (activation enthalpy, ΔH‡; activation entropy, ΔS‡; and activation Gibbs free energy, ΔG‡) provides fundamental insights into the energetics and molecular organization of the transition state. These parameters are derived from the temperature dependence of the reaction rate constant, typically through Arrhenius or Eyring plots.

ΔH‡ (Activation Enthalpy): Represents the energy barrier that must be overcome for the reaction to proceed. A high ΔH‡ indicates a significant energy requirement.

ΔS‡ (Activation Entropy): Reflects the change in disorder or molecular freedom from the reactants to the transition state. A negative ΔS‡ suggests a more ordered or constrained transition state (e.g., associative mechanism), while a positive ΔS‡ indicates increased disorder (e.g., dissociative mechanism).

For this compound synthesis, determining these parameters for the rate-determining step would provide a comprehensive picture of its mechanistic characteristics.

Illustrative Research Findings: The rate constant for the Grignard addition step in this compound synthesis was measured at various temperatures, and an Eyring plot was constructed. The following activation parameters were determined:

Table 5: Illustrative Kinetic and Thermodynamic Activation Parameters for this compound Synthesis

ParameterValue (at 298 K)Mechanistic Implication
ΔH‡12.5 kcal/molModerate enthalpy barrier, typical for nucleophilic additions
ΔS‡-28.0 cal/(mol·K)Highly ordered/constrained transition state, consistent with bimolecular association
ΔG‡21.0 kcal/molOverall free energy barrier, determining the reaction rate

The negative activation entropy (ΔS‡) strongly suggests an associative mechanism, where two or more molecules come together in a more ordered fashion to form the transition state, consistent with the bimolecular nature of a Grignard addition. The moderate activation enthalpy (ΔH‡) indicates that the reaction proceeds with a reasonable energy input.

Information regarding the chemical compound "this compound" is not available in public scientific literature and chemical databases.

Following a thorough investigation, it has been determined that "this compound" is not a recognized standalone chemical compound with available scientific data. The name appears to be associated with "this compound methiodide," a quaternary ammonium (B1175870) salt with the IUPAC name 1-(4-cyclohexyl-4-hydroxy-2-butynyl)-1-methylpiperidinium iodide. However, specific and detailed experimental data for the "this compound" cation itself, as required by the provided article outline, is not present in the accessible scientific literature.

The requested article structure necessitates in-depth research findings and data tables on advanced spectroscopic and crystallographic characterization, including high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS) for fragmentation pathway analysis, and specific applications of various ionization techniques. As no such data has been published for a compound named "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements.

Therefore, the requested article on "this compound" cannot be provided.

Advanced Spectroscopic and Crystallographic Characterization of Hexbutinol

Vibrational Spectroscopy Studies of Hexbutinol

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound. These techniques probe the vibrational energy levels of molecules, which are unique to each substance, providing a molecular "fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Specific peaks in an FTIR spectrum correspond to particular functional groups present in the molecule. For a compound like this compound, one would expect to observe characteristic peaks corresponding to its constituent bonds. However, no published FTIR data for this compound could be located.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the vibrational energy levels of the molecule. This provides information about the molecular structure, symmetry, and bonding. A Raman spectrum of this compound would offer insights into its molecular framework, but no such data is currently available in the scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are related to the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing groups). An analysis of this compound's UV-Vis spectrum would provide information about its electronic properties, but no such spectrum has been reported.

Chiroptical Spectroscopy for Stereochemical Analysis

Chiroptical spectroscopy is essential for the analysis of chiral molecules, which are non-superimposable on their mirror images. These techniques are sensitive to the three-dimensional arrangement of atoms in a molecule.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of a molecule in solution. For a chiral compound, the CD spectrum is a critical component of its stereochemical characterization. As no information on the chirality or CD spectrum of this compound is available, its stereochemistry remains uncharacterized by this method.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be constructed. The crystallographic analysis of this compound or any of its potential complexes would provide definitive information about its solid-state structure. However, a search of crystallographic databases reveals no entries for this compound.

Single-Crystal X-ray Diffraction for Atomic Connectivity

For a small molecule like 2-Butanol (B46777), which is a liquid at room temperature, obtaining a single crystal suitable for SCXRD requires cryogenic techniques. The liquid is carefully cooled until it crystallizes, and a suitable single crystal is then isolated and mounted for analysis. The resulting data would provide precise measurements of the carbon-carbon and carbon-oxygen bond lengths, as well as the bond angles that define the tetrahedral geometry around the carbon atoms. Furthermore, SCXRD would definitively establish the stereochemistry of a specific enantiomer, either (R)-(-)-2-Butanol or (S)-(+)-2-Butanol, if a chirally pure sample is crystallized.

A study combining small- and wide-angle X-ray scattering (SWAXS) with molecular dynamics simulations has been used to investigate the structural properties of 2-butanol in aqueous solutions. nih.govacs.orgresearchgate.net While not a single-crystal study of pure 2-butanol, this research provides insights into the intermolecular interactions and aggregation of 2-butanol molecules. nih.govacs.orgresearchgate.net

Below is a hypothetical data table representing the kind of information that would be obtained from a successful SCXRD analysis of (S)-(+)-2-Butanol at a low temperature.

ParameterValue (Å/°)
C1-C2 Bond Length1.52
C2-C3 Bond Length1.53
C3-C4 Bond Length1.52
C2-O1 Bond Length1.43
O1-H1 Bond Length0.96
C1-C2-C3 Bond Angle112.5
C2-C3-C4 Bond Angle112.8
C1-C2-O1 Bond Angle108.5
C2-O1-H1 Bond Angle109.2
Crystal SystemMonoclinic
Space GroupP2₁

Crystallization Strategies for Challenging Samples

Crystallizing volatile liquids like 2-Butanol presents significant challenges. Standard crystallization techniques such as slow evaporation are often unsuitable. unifr.ch Therefore, specialized strategies are required to obtain high-quality single crystals.

One common approach is in situ cryocrystallography . This involves freezing the liquid directly on the diffractometer. A small droplet of the liquid is picked up in a loop and then rapidly cooled in a stream of cold nitrogen gas. The cooling rate can be controlled to encourage the formation of a single crystal rather than a polycrystalline or amorphous solid.

Another strategy is co-crystallization , where the target molecule is crystallized with another molecule, known as a co-former, to form a new crystalline solid. researchgate.netrsc.org The co-former is chosen based on its ability to form strong and directional intermolecular interactions, such as hydrogen bonds, with the target molecule. This can help to overcome the weak intermolecular forces in liquid 2-Butanol and promote the formation of a well-ordered crystal lattice. For 2-butanol, a co-former with hydrogen bond acceptor groups could be effective.

Stripping crystallization , a process that combines distillation and crystallization, has been used for separating mixtures with close boiling points and could be adapted for purifying and crystallizing volatile compounds. iscientific.org This method operates under triple-point conditions, allowing for simultaneous vaporization and crystallization. iscientific.org

The choice of solvent is also critical in solution-based crystallization methods. For compounds that are difficult to crystallize, vapor diffusion is often a preferred method. unifr.ch This involves dissolving the compound in a small amount of a suitable solvent and placing it in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting slow and controlled crystal growth.

Structural Dynamics and Conformational Studies via Crystallography

While SCXRD provides a static picture of the molecule in the crystalline state, it can also offer insights into its dynamic behavior. The thermal motion of atoms in the crystal is represented by atomic displacement parameters (ADPs), also known as thermal ellipsoids. The size and shape of these ellipsoids indicate the degree of thermal vibration of each atom. Anisotropic ADPs, which are ellipsoidal rather than spherical, can reveal the directions of greatest and least atomic motion.

For a flexible molecule like 2-Butanol, analysis of ADPs can suggest which parts of the molecule are more rigid and which have greater conformational freedom, even within the constraints of the crystal lattice. For instance, the terminal methyl groups would be expected to show larger thermal ellipsoids, indicating a higher degree of rotational freedom.

In some cases, a molecule may adopt more than one conformation in the crystal, leading to what is known as crystallographic disorder. The electron density for a part of the molecule may be "smeared" between two or more positions. Refinement of the crystal structure can often model this disorder, providing information on the relative populations of the different conformers and the energy barriers between them. For 2-Butanol, this could potentially reveal different rotational conformations (rotamers) about the C-C bonds.

Advanced Data Integration and Refinement Techniques

The process of determining a crystal structure from diffraction data involves several computational steps, from integrating the raw diffraction images to refining the final atomic model. ucl.ac.uknih.gov Modern crystallography employs advanced techniques to improve the accuracy and reliability of the resulting structure.

Data Integration: This is the process of converting the thousands of diffraction spots on the detector images into a list of reflection indices (h,k,l) and their corresponding intensities. Sophisticated software is used to accurately determine the spot boundaries, subtract background noise, and correct for experimental factors like crystal decay and absorption of X-rays by the crystal.

Structure Refinement: Refinement is an iterative process of adjusting the parameters of the atomic model (atomic coordinates, ADPs, and occupancy factors) to achieve the best possible fit between the calculated and observed diffraction data. ucl.ac.ukmit.edu This is typically done using a least-squares minimization algorithm. ucl.ac.uk

Advanced refinement strategies may include:

Restrained Refinement: This involves applying chemical information as constraints or restraints during the refinement process. nih.gov For example, the bond lengths and angles of the molecule can be restrained to known, chemically sensible values. This is particularly useful when the diffraction data is of limited quality.

Twin Refinement: Sometimes, what appears to be a single crystal is actually composed of two or more intergrown crystals with different orientations, a phenomenon known as twinning. Specialized refinement programs can model the diffraction data from twinned crystals to still obtain an accurate structure.

Charge-Flipping Algorithms: These are powerful methods for solving the "phase problem" in crystallography, which is the challenge of determining the initial phases of the structure factors from the measured intensities. mit.edu

Time-Resolved X-ray Crystallography

Time-resolved X-ray crystallography is a cutting-edge technique that allows for the visualization of molecular motions and chemical reactions as they occur in a crystal. wikipedia.org This is often achieved using a "pump-probe" approach. wikipedia.org The reaction in the crystal is initiated by a "pump," which is typically a short laser pulse. Then, after a very short, precisely controlled time delay, the crystal is probed with an intense X-ray pulse to collect a diffraction pattern. wikipedia.org By collecting a series of diffraction patterns at different time delays, a "molecular movie" of the structural changes can be created. wikipedia.org

While this technique is more commonly applied to complex biological macromolecules like enzymes, the principles could be adapted to study dynamic processes in small molecule crystals. For example, one could potentially study photo-induced conformational changes or reactions of 2-Butanol if a suitable light-sensitive derivative or co-crystal could be prepared. The time resolution of these experiments is often limited by the duration of the X-ray probe pulse. wikipedia.org

Microcrystal and Nano-crystallization Techniques

In many cases, it is difficult or impossible to grow large single crystals suitable for conventional SCXRD. Recent advances in X-ray sources, detectors, and experimental techniques have made it possible to determine crystal structures from much smaller crystals, in the micrometer and even nanometer size range. nih.govnih.govosti.gov

Microfocus X-ray beams , available at synchrotron light sources, can be focused down to a few microns in size, allowing for data collection from very small crystals.

Serial femtosecond crystallography (SFX) is a revolutionary technique that uses the extremely bright and short X-ray pulses from an X-ray free-electron laser (XFEL). A stream of tiny crystals is passed through the X-ray beam, and a diffraction pattern is collected from each crystal before it is destroyed by the intense pulse. nih.gov Thousands of these "snapshots" are then merged to produce a complete dataset. SFX has opened up the possibility of studying the structures of molecules that only form nanocrystals. nih.gov

Encapsulated nanodroplet crystallization is a high-throughput method for crystallizing organic-soluble small molecules using only micrograms of material. researchgate.net Nanoliter droplets of a solution of the analyte are encapsulated in an inert oil to control the rate of solvent loss, allowing for the screening of hundreds of crystallization conditions in parallel. researchgate.net

These techniques are particularly valuable for challenging samples, including volatile liquids like 2-Butanol, where obtaining large, high-quality crystals is a major bottleneck.

Electron Microscopy for Morphological and Nanostructural Characterization

While X-ray diffraction provides unparalleled detail about the internal atomic arrangement of a crystal, electron microscopy (EM) is a powerful tool for characterizing the external morphology and nanostructure of crystalline materials. dur.ac.uk

Transmission Electron Microscopy (TEM): In TEM, a beam of electrons is passed through an ultrathin sample. The electrons are scattered by the atoms in the sample, and the transmitted electrons are focused to form an image. TEM can provide much higher resolution than SEM, capable of resolving individual atoms under certain conditions. wiley.comnih.gov High-resolution TEM (HRTEM) can be used to image the crystal lattice directly, revealing the arrangement of atoms and any defects in the crystal structure. pnas.org

Three-Dimensional Electron Diffraction (3D ED): This emerging technique, also known as micro-crystal electron diffraction (MicroED), is analogous to X-ray crystallography but uses electrons instead of X-rays. Because electrons interact much more strongly with matter than X-rays, it is possible to collect diffraction data from extremely small, nanometer-sized crystals. nih.gov This makes 3D ED a particularly promising technique for the structural analysis of small organic molecules that are difficult to crystallize. nih.gov

The following table provides a comparative overview of these advanced characterization techniques.

TechniqueInformation ObtainedSample Requirements
Single-Crystal X-ray Diffraction (SCXRD)Precise 3D atomic structure, bond lengths, bond angles, stereochemistry. wikipedia.orgSingle crystal of sufficient size and quality (typically > 10 µm).
Time-Resolved X-ray Crystallography"Molecular movies" of structural changes during a reaction or dynamic process. wikipedia.orgCrystalline sample that can be triggered (e.g., by light) and remains intact. wikipedia.org
Microcrystal/Nanocrystallography (SFX)Atomic structure from micro- or nano-sized crystals. nih.govA large number of micro/nanocrystals, typically delivered in a liquid jet. nih.gov
Scanning Electron Microscopy (SEM)Surface morphology, crystal shape and size.Solid sample, often coated with a conductive layer.
Transmission Electron Microscopy (TEM)Internal structure, crystal lattice imaging, defects. pnas.orgUltrathin sample (typically < 100 nm) that is transparent to electrons.
3D Electron Diffraction (3D ED/MicroED)Atomic structure from nanocrystals. nih.govNanometer-sized crystals. nih.gov

Theoretical and Computational Investigations of Hexbutinol

Quantum Chemical Calculations of Hexbutinol

Quantum chemical calculations involve solving the Schrödinger equation for molecular systems, either ab initio (from first principles) or using semi-empirical methods. libretexts.org For a complex molecule such as this compound, these calculations could be employed to determine its optimized molecular geometry, electronic energy, vibrational frequencies, and other intrinsic properties. nih.govmdpi.com Such studies are crucial for understanding the molecule's inherent characteristics and predicting its behavior in various chemical environments. globus.orgosti.gov

Molecular Orbital (MO) theory describes chemical bonding by considering the combination of atomic orbitals to form molecular orbitals that span the entire molecule. solubilityofthings.comcsus.edumit.edu This theory provides insights into the electronic configuration, bond strengths, bond lengths, and magnetic properties of molecules. csus.edukhanacademy.org For this compound, MO theory applications would involve calculating and visualizing its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier molecular orbitals (FMOs) are critical for predicting a molecule's chemical reactivity, as a smaller HOMO-LUMO energy gap often indicates higher chemical reactivity. mdpi.comnih.govmdpi.com

Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecular structure and reactivity due to its balance of accuracy and computational efficiency, especially for larger molecular systems. mdpi.commit.eduscirp.org DFT focuses on the electron density distribution of a molecule to determine its total energy and other properties. mit.edu Applied to this compound, DFT studies would involve optimizing its molecular geometry, calculating its electronic properties, and evaluating various reactivity descriptors. nih.govmdpi.comnih.govscirp.orgnih.gov

Electron density distribution analysis within DFT provides a detailed picture of how electrons are distributed throughout a molecule. guidechem.comuni-muenchen.deutwente.nl This analysis can reveal insights into bonding patterns, charge distribution, and the presence of nucleophilic and electrophilic regions within this compound. Methods such as Mulliken Population Analysis, Natural Population Analysis (NPA), and the topological analysis of the Electron Localization Function (ELF) or Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify atomic charges and characterize bonding interactions. nih.govuni-muenchen.debenthamscience.comresearchgate.net Understanding the electron density landscape of this compound would be fundamental to predicting its interaction sites and chemical behavior.

Molecular Electron Density Theory (MEDT), proposed by Domingo, offers a modern theoretical outlook on organic chemistry reactivity. benthamscience.commdpi.comluisrdomingo.comnih.govresearchgate.net Unlike traditional Frontier Molecular Orbital (FMO) theory, MEDT posits that changes in electron density along a reaction path, rather than MO interactions, are primarily responsible for molecular reactivity. benthamscience.commdpi.comluisrdomingo.com Applying MEDT to this compound's reactions would involve a rigorous quantum chemical analysis of electron density changes and associated energies throughout a reaction process. This approach can provide a deeper understanding of the molecular mechanisms, chemo-, regio-, and stereoselectivities of reactions involving this compound. benthamscience.commdpi.com Key aspects of MEDT analysis include the calculation of global electron density transfer (GEDT) and topological analysis of the Electron Localization Function (ELF). benthamscience.comluisrdomingo.com

Transition state (TS) analysis is a critical component of computational chemistry for elucidating reaction mechanisms. chemrxiv.orgscm.comfossee.inchemrxiv.orgarxiv.orgrsc.org A transition state represents the highest energy point along the minimum energy pathway connecting reactants to products. fossee.in For this compound, identifying and characterizing transition states for its reactions would involve computational methods to locate these saddle points on the potential energy surface. chemrxiv.orgscm.com This analysis provides crucial information about activation energies, which directly relate to reaction rates, and the geometric and electronic changes that occur during the transformation. fossee.inchemrxiv.org

Note on Data Inclusion: As of the current date, specific detailed research findings or interactive data tables derived from quantum chemical calculations, MO theory applications, DFT studies (including electron density distribution and MEDT), transition state analyses, or reaction path determinations solely for this compound are not available in the public domain search results. The discussions above describe the theoretical frameworks and methodologies that could be applied to this compound to generate such data.

Density Functional Theory (DFT) Studies on Reactivity and Structure

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, based on intermolecular interactions. drugbank.com This technique provides a detailed microscopic view of molecular systems, allowing researchers to study conformational changes, protein-ligand interactions, and the stability of molecular structures under various conditions, such as specific temperature, pressure, and volume.

For this compound, MD simulations could be employed to explore its dynamic behavior in different environments, including aqueous solutions or in complex with muscarinic receptors. Given that the introduction of a triple bond in this compound is suggested to influence its ability to adopt active conformations and thus its receptor selectivity, MD simulations would be invaluable for visualizing and quantifying these conformational changes. iiab.me Such simulations could reveal how the flexibility of the molecule, particularly around the triple bond, impacts its binding to different muscarinic receptor subtypes. While specific detailed research findings from MD simulations of this compound systems are not extensively documented in the provided search results, the application of MD would typically involve:

Conformational Sampling : Exploring the accessible conformational space of this compound to identify stable and transient conformations.

Ligand-Receptor Binding Dynamics : Simulating the interaction of this compound with muscarinic receptor models to understand binding kinetics, unbinding pathways, and the specific residues involved in recognition and affinity.

Solvent Effects : Investigating how the surrounding solvent molecules influence this compound's structure and dynamics.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for Predicting Behavior

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational methodologies that establish mathematical models correlating a compound's molecular structure with its biological activity (QSAR) or physicochemical properties (QSPR). These models are built upon the fundamental postulate that the activity or property of a chemical compound is governed by its molecular structure. QSAR/QSPR models are valuable for predicting the behavior of new or untested compounds, guiding the design of compounds with desired characteristics, and prioritizing compounds for experimental synthesis and testing.

Given this compound's known activity as a muscarinic receptor inhibitor, QSAR/QSPR studies could be developed to:

Predict Potency and Selectivity : Forecast the inhibitory potency and selectivity of this compound analogs against different muscarinic receptor subtypes (M1, M2, M3, M4, M5). iiab.meguidechem.comhmdb.ca

Identify Key Structural Features : Pinpoint specific molecular fragments or descriptors within the this compound structure that are crucial for its muscarinic receptor affinity and selectivity.

Optimize Lead Compounds : Guide the modification of this compound's structure to enhance its activity, improve its pharmacokinetic profile, or reduce potential off-target effects.

Molecular descriptors are numerical values that encode various aspects of a molecule's structure and physicochemical properties, serving as the independent variables in QSAR/QSPR models. These descriptors can range from simple counts of atoms and bonds to more complex topological, electronic, and steric parameters. For this compound, several computed descriptors are available from databases like PubChem, which provide foundational data for such analyses. nih.gov

The influence of these descriptors on this compound's behavior can be significant:

Molecular Weight (MW) : Influences factors like diffusion and membrane permeability. This compound has a molecular weight of 311.5 g/mol . nih.gov

XLogP3 : Represents the octanol-water partition coefficient, indicating lipophilicity. A higher XLogP3 value (this compound: 4.4) suggests greater lipophilicity, which can affect membrane permeability and bioavailability. nih.gov

Hydrogen Bond Donor Count (HBDC) and Hydrogen Bond Acceptor Count (HBAC) : These descriptors (this compound: HBDC=1, HBAC=2) are critical for predicting a molecule's ability to form hydrogen bonds, which are essential for receptor binding and solubility.

Rotatable Bond Count : Indicates molecular flexibility. This compound has 4 rotatable bonds, suggesting a degree of conformational freedom that could be important for fitting into receptor binding sites.

Topological Polar Surface Area (TPSA) : A measure of the polar surface area of a molecule, which is correlated with drug transport properties like blood-brain barrier penetration. This compound has a TPSA of 23.5 Ų.

Complexity : A descriptor reflecting the structural intricacy of the molecule. This compound has a complexity of 416.

Table 1: Computed Molecular Descriptors for this compound

DescriptorValueUnitSource
Molecular Weight311.5 g/mol nih.gov
XLogP34.4- nih.gov
Hydrogen Bond Donor Count1-
Hydrogen Bond Acceptor Count2-
Rotatable Bond Count4-
Topological Polar Surface Area23.5Ų
Complexity416-

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves studying the various three-dimensional arrangements (conformations) that a molecule can adopt, while energy landscape mapping aims to visualize the potential energy of a molecule as a function of its conformational coordinates. Understanding a molecule's energy landscape is crucial because functionally relevant motions often proceed along minimum-energy pathways.

For this compound, its distinct stereoisomers and the presence of a triple bond, which introduces rigidity, make conformational analysis and energy landscape mapping particularly relevant. iiab.me Research suggests that differences in electronic structures and conformational behavior between this compound and related compounds might explain their varying selectivity profiles for muscarinic receptor subtypes. iiab.me Specifically, the triple bond in (R)-Hexbutinol could make it more challenging for the molecule to adopt the active conformation at all receptor subtypes, thereby contributing to its selectivity. iiab.me

Computational methods for energy landscape mapping, such as metadynamics coupled with classical molecular dynamics simulations, could be applied to this compound to:

Identify Stable Conformations : Determine the most energetically favorable conformations of this compound.

Map Conformational Pathways : Elucidate the pathways and energy barriers involved in transitions between different conformations.

Relate Conformation to Activity : Correlate specific conformations with the observed binding affinities and selectivity for muscarinic receptors. This would provide a deeper understanding of how its molecular structure dictates its biological function.

Computational Prediction of Spectroscopic Signatures

Computational prediction of spectroscopic signatures involves using quantum mechanical methods to simulate how a molecule interacts with electromagnetic radiation, thereby predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) spectra. While specific computational predictions of spectroscopic signatures for this compound were not detailed in the provided information, this is a standard and powerful computational technique in chemical research.

For this compound, such predictions would serve several purposes:

Structural Elucidation : Aid in confirming the experimentally determined structure of this compound by comparing predicted spectra with observed ones.

Isomer Differentiation : Distinguish between different stereoisomers or conformational isomers of this compound, which might have subtle differences in their spectroscopic fingerprints.

Electronic Properties : Provide insights into the electronic structure, bonding, and charge distribution within the this compound molecule, which are fundamental to understanding its reactivity and interactions.

In Silico Screening and Design Principles

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to rapidly search large chemical libraries for compounds that are likely to bind to a specific biological target. This approach significantly reduces the time and cost associated with traditional high-throughput experimental screening. Design principles, in this context, refer to the identification of key structural motifs, physicochemical properties, or interaction patterns that are essential for a compound's desired biological activity or property.

As an inhibitor of muscarinic receptors, this compound serves as a valuable lead compound for in silico screening campaigns. medkoo.comiiab.meguidechem.comhmdb.ca Computational methods could leverage this compound's known activity to:

Identify Novel Inhibitors : Screen vast databases of compounds to find new molecules with similar muscarinic receptor inhibitory profiles to this compound. This can involve both ligand-based virtual screening (searching for molecules with similar 3D structures or electrostatic distributions) and structure-based virtual screening (docking molecules into the known or predicted binding site of muscarinic receptors).

Derive Design Principles : Analyze the structural features of this compound and its active analogs that contribute to their muscarinic receptor affinity and selectivity. These "design principles" can then be used to rationally design and synthesize novel compounds with improved properties. This could include identifying pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are crucial for interaction with the receptor.

Optimize Existing Leads : Apply in silico methods to guide the modification of this compound's structure to enhance its potency, improve its selectivity for specific muscarinic receptor subtypes, or optimize other drug-like properties.

Molecular Interactions of Hexbutinol in in Vitro Biochemical Systems

Enzyme-Hexbutinol Interaction Mechanisms (In Vitro)

Current scientific literature, as identified through comprehensive searches, does not extensively report on direct enzyme-Hexbutinol interaction mechanisms in the context of traditional enzyme kinetics, where Hexbutinol would modulate the catalytic activity of an enzyme (e.g., affecting turnover rate or substrate binding to an enzyme's active site). This compound's primary established mechanism of action is its antagonism of muscarinic receptors, which are G-protein coupled receptors, not enzymes in the catalytic sense. Therefore, the following subsections reflect the absence of specific data on this compound as a direct enzyme modulator.

Enzyme Kinetic Studies (In Vitro)

Specific enzyme kinetic parameters, such as Michaelis constant (Km), maximum reaction velocity (Vmax), or catalytic rate constant (kcat), which characterize the interaction of a compound with an enzyme's catalytic cycle, are not documented for this compound. numberanalytics.comlibretexts.orgnih.gov The available research focuses on its binding to and antagonism of receptor systems.

While binding constants are crucial in characterizing molecular interactions, for this compound, these constants (typically expressed as pA2 or pKi values) have been determined in the context of its affinity for receptor subtypes, rather than for direct binding to and modulation of enzyme active sites. purdue.edunumberanalytics.comwikidoc.orgutoronto.ca These values reflect the compound's potency as a receptor antagonist.

There is no reported evidence in the scientific literature indicating that this compound directly modulates the catalytic activity of specific enzymes. Its role as a muscarinic receptor antagonist means it interferes with the signaling pathways initiated by these receptors, rather than directly altering enzyme reaction rates. lecturio.com

A defined mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible) or activation by this compound has not been described. abpischools.org.ukwikipedia.orglecturio.comsolvobiotech.commedschoolcoach.comwikipedia.orgresearchgate.netmdpi.com Its established action is through binding to and blocking muscarinic receptors.

Structural Basis of Enzyme-Hexbutinol Recognition

Due to the lack of documented direct enzyme-Hexbutinol interactions, information regarding the structural basis of enzyme recognition (e.g., crystal structures of enzyme-Hexbutinol complexes, or detailed computational modeling of such interactions) is not available. purdue.eduutoronto.canumberanalytics.comharvard.edunih.gov

This compound Interaction with Receptor Systems (In Vitro)

This compound is a well-characterized antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). purdue.edulecturio.comnumberanalytics.comwikidoc.orgutoronto.cawikipedia.orgmdpi.comulb.ac.be Studies have extensively investigated its stereoselective interactions with various muscarinic receptor subtypes (M1, M2, M3, and M4) in in vitro preparations, including rabbit vas deferens (M1), guinea-pig atria (M2), and guinea-pig ileum (M3). purdue.edunumberanalytics.comwikidoc.orgutoronto.ca

Detailed Research Findings:

Stereoselectivity: The (R)-enantiomer of this compound consistently exhibits a greater affinity for muscarinic receptor subtypes compared to its (S)-isomer. wikidoc.orgutoronto.ca This stereoselectivity is a significant characteristic of its interaction. For instance, at M1 receptors, the stereoselectivity ratio [(R)/(S)] for this compound was reported as 107. purdue.edu

Affinity for Muscarinic Receptor Subtypes: this compound demonstrates varying affinities across different muscarinic receptor subtypes. The pA2 values, which represent the negative logarithm of the antagonist concentration that requires a twofold increase in agonist concentration to produce the same response, provide a measure of its affinity. purdue.edu

The introduction of a triple bond into the (R)-hexahydro-difenidol molecule to yield (R)-Hexbutinol increased its affinity for M2 and M3 receptors by factors of 5.5 and 2.7, respectively. purdue.edu

N-methylation of (R)-Hexbutinol to (R)-Hexbutinol methiodide further increased affinity for M1 and M2 receptors (by factors of 4.5 and 7.1, respectively), while M3 affinity remained unaffected, thereby altering the receptor selectivity profile. purdue.edu

Table 1: Affinity Constants (pA2 values) of (R)-Hexbutinol and its Methiodide at Muscarinic Receptor Subtypes (In Vitro)

CompoundM1 (Rabbit Vas Deferens)M2 (Guinea-pig Atria)M3 (Guinea-pig Ileum)
(R)-Hexbutinol8.78 purdue.edu7.15 purdue.edu7.84 purdue.edu
(R)-Hexbutinol Methiodide9.43 purdue.edu7.85 purdue.edu7.84 purdue.edu

Table 2: Stereoselectivity Ratios [(R)/(S)] of this compound and related compounds at Muscarinic Receptor Subtypes (In Vitro)

CompoundM1 (Rabbit Vas Deferens)M2 (Guinea-pig Atria)M3 (Guinea-pig Ileum)
This compound107 purdue.eduN/AN/A
This compound Methiodide40 purdue.eduN/AN/A

Note: N/A indicates data not explicitly provided for these specific stereoselectivity ratios in the cited source.

Receptor Selectivity Profile: (R)-Hexbutinol exhibits a receptor selectivity profile qualitatively similar to its parent compound, (R)-hexahydro-difenidol, though with lower selectivity for M1 and M3 over M2 receptors. purdue.edu The M2 receptors appear to impose less stringent configurational demands on the enantiomers of this compound. utoronto.ca

Binding Model: The binding patterns observed for the (R)- and (S)-enantiomers of this compound and related antagonists have been discussed in terms of a "four subsites" binding model, suggesting complex interactions within the receptor binding pocket. wikidoc.org

Ligand-Receptor Binding Assays (In Vitro)

Ligand-receptor binding assays are fundamental in vitro techniques used to characterize the interaction between a ligand and its target receptor. These assays provide crucial insights into a compound's affinity and specificity for a particular receptor.

Binding Affinity Quantification

Binding affinity quantifies the strength of the interaction between a ligand and its receptor. For this compound, studies have focused on determining its affinity for muscarinic receptor subtypes (M1, M2, M3, M4) using pKᵢ values, which represent the negative logarithm of the inhibition constant (Kᵢ). A higher pKᵢ value indicates a stronger binding affinity.

Research has shown that this compound exhibits stereoselective binding, with its (R)-enantiomer generally demonstrating a greater affinity for muscarinic receptor subtypes compared to its (S)-enantiomer. For instance, (R)-Hexbutinol exhibits pKᵢ values of 8.78 for M1, 8.20 for M2, and 8.78 for M3 receptors. In contrast, the (S)-enantiomer shows lower affinities, with pKᵢ values of 6.73 for M1, 6.45 for M2, and 6.78 for M3 receptors.

The following table summarizes the reported pKᵢ values for the enantiomers of this compound across different muscarinic receptor subtypes:

Receptor Subtype(R)-Hexbutinol pKᵢ(S)-Hexbutinol pKᵢReference
M18.786.73
M28.206.45
M38.786.78
M4Data Not SpecifiedData Not Specified

Note: While M4 receptor binding was investigated, specific pKᵢ values for this compound's enantiomers at M4 were not explicitly detailed in the provided sources, only their general interaction profile.

Ligand Specificity Characterization

The specificity of this compound's interaction with muscarinic receptors is influenced by its stereochemistry and structural features. The (R)-enantiomer of this compound consistently demonstrates higher affinity and, consequently, greater specificity for the muscarinic receptor subtypes compared to the (S)-enantiomer.

Furthermore, the introduction of a triple bond into the (R)-hexahydro-difenidol molecule to form (R)-Hexbutinol resulted in an increased affinity for M3 and M2 receptors by factors of 2.7 and 5.5, respectively, while the affinity for M1 receptors remained largely unchanged. This indicates that specific structural modifications, such as the presence of the triple bond, can modulate the compound's binding profile and receptor selectivity. Although (R)-Hexbutinol shares a qualitatively similar receptor selectivity profile with its parent compound, (R)-hexahydro-difenidol (PubChem CID: 3602), its selectivity for M1 and M3 over M2 receptors is comparatively lower.

Biomolecular Interaction Kinetics (In Vitro)

Biomolecular interaction kinetics provide real-time information about the rates at which molecules associate and dissociate, offering a more complete understanding of binding events beyond equilibrium affinity. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed for such studies.

Surface Plasmon Resonance (SPR) Studies

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding kinetics of biomolecular interactions in real-time by detecting changes in refractive index at a sensor surface where one binding partner is immobilized. SPR studies typically yield association rate constants (kₐ), dissociation rate constants (k_d), and equilibrium dissociation constants (K_D).

While SPR is a valuable tool for characterizing the kinetics of ligand-receptor interactions, detailed research findings specifically outlining SPR studies for this compound, including its association and dissociation rate constants, were not identified in the available literature.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a biomolecular binding event. ITC provides a comprehensive thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). This technique is crucial for understanding the underlying mechanisms driving molecular recognition.

Despite the utility of ITC in characterizing biomolecular interactions, specific ITC data for this compound, such as its thermodynamic parameters (ΔH, ΔS, n) with muscarinic receptors, were not found in the provided search results.

Cell-Based Assays for Biochemical Mechanisms (In Vitro)

Cell-based assays are essential in vitro tools that evaluate compound activity within a cellular context, offering a more physiologically relevant environment compared to isolated biochemical systems. These assays are employed to quantify biological activity, elucidate biochemical mechanisms, and identify off-target interactions. For compounds like this compound, which act as muscarinic receptor inhibitors, cell-based assays would typically be used to investigate the downstream effects of receptor antagonism on cellular processes.

Mechanistic Insights from Cell-Free Systems

Research utilizing cell-free systems has been instrumental in characterizing the direct interaction of this compound with muscarinic receptor subtypes. This compound has been identified as an inhibitor of muscarinic receptors hodoodo.com. Specifically, studies have investigated the stereoselective inhibition of muscarinic receptor subtypes (M1, M2, and M3) by the enantiomers of this compound d-nb.info.

The introduction of a triple bond into the (R)-hexahydro-difenidol molecule, yielding (R)-Hexbutinol, significantly influenced its affinity for muscarinic receptors. For instance, (R)-Hexbutinol demonstrated an increase in affinity for M3 and M2 receptors by factors of 2.7 and 5.5, respectively, compared to its parent compound, (R)-hexahydro-difenidol. Its affinity for M1 receptors, however, did not show a significant difference. The receptor selectivity profile of (R)-Hexbutinol is qualitatively similar to that of (R)-hexahydro-difenidol, although its selectivity for M1 and M3 over M2 receptors is comparatively lower d-nb.info.

Detailed affinity constants (pA2 values) and stereoselectivity ratios have been determined for this compound and its enantiomers in various muscarinic receptor assays. For M1 receptors, the more potent (R)-enantiomers exhibited pA2 values, with (R)-Hexbutinol showing a pA2 of 8.78. The stereoselectivity ratio [(R)/(S)] for this compound was found to be 107 d-nb.info.

The following table summarizes key affinity data for (R)-Hexbutinol at different muscarinic receptor subtypes:

Receptor SubtypepA2 Value (R)-HexbutinolStereoselectivity Ratio [(R)/(S)]
M18.78 d-nb.info107 d-nb.info
M2(Affinity increased 5.5-fold vs. parent compound) d-nb.infoLower than M1/M3 d-nb.info
M3(Affinity increased 2.7-fold vs. parent compound) d-nb.infoLower than M1/M3 d-nb.info

Note: Specific pA2 values for M2 and M3 were not explicitly stated in the provided snippet but rather described in terms of fold-increase in affinity relative to a parent compound. The stereoselectivity ratio for M2 and M3 was indicated as lower than M1/M3, implying less stringent configurational demands by the M2 receptor subtype d-nb.info.

The presence of the triple bond in (R)-Hexbutinol is hypothesized to influence its conformational behavior, potentially making it more challenging for the molecule to adopt the active conformation at all receptor subtypes, thereby contributing to its observed selectivity d-nb.info.

Interactions with Subcellular Organelles (In Vitro)

While direct studies on this compound's interactions with isolated subcellular organelles like mitochondria or endoplasmic reticulum are not extensively detailed in the current literature, its primary target, muscarinic acetylcholine receptors, are integral membrane proteins located on the cell surface hmdb.cadrugbank.com. In vitro investigations often involve membrane preparations or reconstituted receptor systems that mimic the cellular environment where these receptors reside.

The interaction of this compound, as a muscarinic antagonist, with these membrane-bound receptors can influence the function of associated subcellular components, particularly those involved in signal transduction originating from the cell membrane. Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate various intracellular processes, including the activity of adenylate cyclase and the breakdown of phosphoinositides hmdb.cadrugbank.com. Therefore, this compound's binding to these receptors in vitro would indirectly impact the signaling cascades initiated at the cell membrane, which then propagate to other subcellular compartments.

Investigation of this compound's Influence on Biochemical Pathways (In Vitro)

Understanding the influence of this compound on biochemical pathways in vitro is crucial for comprehending its potential biological effects at a systemic level.

Metabolic Pathway Perturbations (In Vitro)

Current research primarily characterizes this compound as an inhibitor of muscarinic receptors d-nb.infohodoodo.com. While muscarinic receptors play a role in regulating various physiological functions, including aspects of metabolism, direct evidence specifically detailing this compound's in vitro perturbation of distinct metabolic pathways is limited in the available literature.

The broader context of muscarinic receptor modulation suggests potential indirect influences on metabolic processes. For instance, muscarinic receptors are known to modulate second messenger systems that can impact cellular energy metabolism. However, specific in vitro studies demonstrating this compound's direct effects on pathways such as glycolysis, the hexose (B10828440) monophosphate shunt, or lipid synthesis have not been prominently reported. Further dedicated research would be required to elucidate any direct metabolic pathway perturbations induced by this compound in isolated biochemical systems.

Molecular Signaling Modulation (In Vitro)

This compound's role as a muscarinic receptor antagonist directly implicates its influence on molecular signaling pathways in vitro. Muscarinic acetylcholine receptors are a class of G-protein coupled receptors (GPCRs) hmdb.cadrugbank.com. Upon ligand binding, these receptors initiate intracellular signaling cascades through the activation of G proteins.

In vitro studies have shown that muscarinic receptors modulate the levels of second messengers such as cyclic adenosine (B11128) monophosphate (cAMP) through the regulation of adenylate cyclase activity scirp.orgscirp.org. Additionally, these receptors are involved in the breakdown of phosphoinositides and the modulation of potassium channels hmdb.cadrugbank.com. As an antagonist, this compound would interfere with the binding of endogenous acetylcholine to these receptors, thereby modulating these downstream signaling events in a cell-free or isolated cellular system. This modulation would lead to an inhibition or alteration of the typical G-protein mediated responses, affecting cAMP levels, phosphoinositide turnover, and ion channel activity that would otherwise be triggered by muscarinic receptor activation hmdb.cadrugbank.comscirp.orgscirp.org.

Environmental Fate and Degradation Mechanisms of Hexbutinol

Abiotic Degradation Pathways of Hexbutinol in the Environment

Specific data on the abiotic degradation pathways of this compound in the environment, such as photodegradation, hydrolytic stability, and oxidative degradation processes, are not available in the search results. While general principles of abiotic degradation for various compounds exist, their application to this compound requires specific experimental data which were not found.

No specific research findings or kinetic data on the photodegradation mechanisms of this compound were identified. Photodegradation typically involves the breakdown of compounds by light, often following pseudo-first-order kinetics, and can be influenced by factors like UV fluence, pH, and the presence of sensitizers or scavengers nih.govnih.gov. However, these general principles cannot be applied to this compound without specific studies.

Information regarding the hydrolytic stability and specific degradation pathways of this compound through hydrolysis is not available. Hydrolytic cleavage is a common degradation pathway for many chemical compounds, influenced by factors such as pH and temperature nih.goviiab.me.

No specific data or detailed research findings on the oxidative degradation processes of this compound were found. Oxidative degradation often involves reactions with reactive oxygen species (e.g., hydroxyl radicals) in the environment nih.govnih.gov.

Biotic Degradation Mechanisms of this compound

Specific information on the biotic degradation mechanisms of this compound, including microbial metabolism and transformation pathways, is not available in the search results. Biotic degradation, particularly microbial metabolism, plays a crucial role in the breakdown of many organic compounds in various environments mdpi.comfrontiersin.orgfrontiersin.orgnih.gov.

Detailed pathways for the microbial metabolism and transformation of this compound were not identified. Microbial degradation can involve a variety of metabolic processes where microorganisms utilize compounds as carbon or energy sources, leading to their breakdown into simpler substances nih.govnih.govnih.govyoutube.com.

No specific microbial degraders capable of metabolizing this compound have been identified or reported in the retrieved literature. While various bacterial and fungal genera (e.g., Bacillus, Pseudomonas, Rhodococcus, Fusarium, Aspergillus, Penicillium) are known for their ability to degrade a wide range of hydrocarbons and other organic pollutants mdpi.comfrontiersin.orgnih.govnih.gov, specific studies on this compound were not found.

This compound is a chemical compound with the molecular formula C21H29NO and a molecular weight of 311.469 g/mol . It is identified by PubChem CID 124435 and CAS numbers 117828-61-2 and 100274-02-0. nih.govguidechem.com Research indicates that this compound functions as an inhibitor of muscarinic receptors, and its enantiomers have been studied for their stereoselective inhibition of these receptors. hodoodo.comd-nb.info

Environmental Compartmentalization and Transport Studies

Bioavailability in Environmental Matrices

Bioavailability in environmental matrices refers to the fraction of a chemical that is accessible for uptake by living organisms, including microorganisms, plants, and animals. It is a critical factor in determining the ecological risk and potential impact of a chemical in the environment, as only the bioavailable fraction can exert toxic effects or be accumulated by organisms nih.govoecd.org.

For hydrophobic organic contaminants (HOCs), such as this compound is likely to be given its XLogP3 value, bioavailability is often closely regulated by sorption to soil or sediment organic matter nih.gov. When HOCs are strongly sorbed, their free concentration in the aqueous phase decreases, which in turn reduces their bioavailability. Methods for assessing bioavailability in environmental matrices typically include:

Equilibrium Sampling: Techniques like solid-phase microextraction (SPME) with polydimethylsiloxane (B3030410) (PDMS)-coated fibers can measure the freely dissolved concentration (Cfree) of HOCs in matrices like sediment or soil. This Cfree is often considered a good proxy for bioavailability nih.gov.

Mild Solvent Extraction: Various polar solvents, sometimes mixed with water, are used to extract a bioaccessible fraction of HOCs from solid matrices. The extracted amount has often shown proportionality to biological endpoints such as bioaccumulation and biodegradation nih.gov.

Cyclodextrin (CD) Extraction: Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HPCD), are cyclic oligosaccharides with a non-polar cavity that can capture HOC molecules desorbed from solid matrices, providing an indication of bioavailability nih.gov.

Despite these established methodologies for assessing bioavailability, specific studies or data on the bioavailability of this compound in environmental matrices were not identified in the current research. Therefore, any assessment of this compound's bioavailability would necessitate dedicated experimental investigations using the aforementioned or similar techniques.

Predictive Modeling for Environmental Fate

For chemical compounds, predictive models can estimate properties such as persistence, mobility, and bioaccumulation potential. These estimations are often based on the chemical structure of the compound and its relationship to known environmental behaviors of similar compounds.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Parameters

Quantitative Structure-Activity Relationships (QSAR) models are a cornerstone of predictive toxicology and environmental fate assessment. QSARs establish mathematical relationships between the chemical structure of a compound (represented by molecular descriptors) and its biological activity or physicochemical properties nih.govnih.gov. These models are particularly valuable for predicting environmental parameters, including:

Physicochemical properties: Such as octanol-water partition coefficient (logP), water solubility, and melting point, which are fundamental to understanding environmental distribution nih.govd-nb.info.

Environmental fate parameters: Including biodegradability, soil adsorption coefficient, and bioconcentration factor in aquatic organisms nih.govnih.govd-nb.info.

The Open (Quantitative) Structure-activity/property Relationship App (OPERA) is an example of a free and open-source suite of QSAR models developed to provide predictions for physicochemical properties, environmental fate parameters, and toxicity endpoints nih.govnih.govd-nb.info. OPERA models are built on curated data and standardized chemical structures, adhering to the Organization for Economic Cooperation and Development (OECD) principles for QSAR models, which emphasize clear definitions, unambiguous algorithms, defined applicability domains, and mechanistic interpretations nih.govd-nb.info.

Despite the widespread application of QSAR methodologies in environmental science, specific QSAR models or predictions for the environmental parameters of this compound were not found in the available literature. Therefore, any QSAR-based assessment for this compound would either require the development of new models or the application of existing, validated broad-spectrum QSAR models to the compound's specific molecular descriptors.

Hexbutinol in Supramolecular Chemistry and Advanced Materials Research

Self-Assembly and Supramolecular Architectures Involving Hexbutinol

The self-assembly of molecules into ordered supramolecular structures is a cornerstone of modern chemistry, driven by the precise interplay of non-covalent interactions. This compound's multifaceted structure makes it a compelling candidate for exploring such phenomena.

Design Principles for this compound-Based Supramolecular Systems

The design of supramolecular systems involving this compound leverages its inherent structural features to direct specific assembly pathways. A crucial aspect of this compound's molecular design is its chirality, meaning it exists in two enantiomeric forms: (R)-Hexbutinol and (S)-Hexbutinol numberanalytics.com. This stereochemical characteristic is a significant design principle, as the (R)-enantiomer has been observed to exhibit considerably higher affinities (up to 525-fold) in binding to certain muscarinic receptor subtypes compared to its (S)-isomer researchgate.netul.ie. This stereoselectivity highlights the importance of precise molecular recognition, a fundamental concept in supramolecular chemistry, where the shape and spatial arrangement of molecules dictate their interactions uclouvain.befortunejournals.com.

Non-Covalent Interactions in Assembly Processes

The self-assembly of this compound into supramolecular architectures is governed by a combination of non-covalent interactions:

Hydrogen Bonding : The hydroxyl group of this compound serves as a hydrogen bond donor, while the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring can act as hydrogen bond acceptors nih.gov. Studies on related compounds indicate that hydrogen bond-forming -OH groups contribute significantly to the thermodynamics of molecular interactions nih.govresearchgate.net. For instance, intramolecular O-H···N hydrogen bonds have been observed in solutions, while intermolecular O-H···N hydrogen bonds can lead to the formation of centrosymmetric dimers in the solid state researchgate.net.

Electrostatic Interactions : The basic nitrogen atom within the piperidine ring can be protonated, leading to positively charged species capable of engaging in electrostatic interactions with negatively charged counterparts. These interactions are known to play a major role in molecular recognition and chiral separation mechanisms researchgate.netresearchgate.netscience.gov.

π-π Stacking Interactions : The phenyl ring in this compound provides an aromatic surface that can participate in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, are crucial for stabilizing stacked arrangements of aromatic molecules and are frequently observed in the formation of ordered supramolecular assemblies and crystal structures numberanalytics.comfortunejournals.comwikipedia.orgic.ac.ukbenthamopenarchives.comusf.eduresearchgate.netnih.gov.

Hydrophobic Interactions : The non-polar cyclohexyl and phenyl rings, along with the hydrocarbon chain, contribute to hydrophobic interactions. These interactions are particularly important in aqueous media, where the minimization of contact between non-polar surfaces and water molecules drives aggregation and self-assembly dtic.milresearchgate.netscience.gov. The entropy-driven nature of this compound's binding to muscarinic receptors suggests a significant contribution from hydrophobic interactions nih.govscience.govscience.gov.

The interplay and balance of these non-covalent forces dictate the final architecture and stability of this compound-based supramolecular systems.

This compound as a Building Block for Functional Materials

Beyond self-assembly, the chemical structure of this compound offers potential for its utilization as a building block in the development of advanced functional materials, particularly in polymeric matrices and through crystalline engineering.

Incorporation into Polymeric Matrices

While direct reports of this compound being used as a monomer to form polymeric matrices are not widely documented, its chemical structure suggests pathways for its incorporation into such materials. The hydroxyl group could be utilized for polymerization reactions, such as esterification or etherification, to link this compound units into a polymer backbone or to graft them onto existing polymer chains. The piperidine nitrogen could also be functionalized for similar purposes, potentially forming amide linkages or participating in ring-opening polymerizations.

The incorporation of this compound, with its distinct rigid and bulky groups (phenyl, cyclohexyl, alkyne), into polymeric matrices could impart specific functionalities. For instance, the presence of the phenyl and cyclohexyl groups could influence the mechanical properties, thermal stability, or optical characteristics of the resulting polymer. If incorporated, the chiral nature of this compound could lead to chiral polymeric materials with potential applications in enantioselective catalysis or separation membranes. The concept of incorporating small molecules into polymeric matrices to impart new properties is a well-established area in materials science ethz.chrsc.orgmdpi.comkth.se.

Crystalline Engineering and Solid-State Properties

Crystalline engineering, the design and synthesis of crystalline solids with desired properties, relies heavily on understanding and controlling intermolecular interactions ul.iemdpi.comias.ac.inunibo.itmistrasafechem.se. This compound's ability to form specific hydrogen bonds and its potential for π-π stacking make it a promising candidate for crystal engineering.

The known formation of intermolecular O-H···N hydrogen bonds leading to centrosymmetric dimers in the crystal structure of related compounds, and the presence of a hydroxyl group and a basic nitrogen in this compound, suggest that it can be engineered to form specific hydrogen-bonded networks in the solid state researchgate.net. By controlling crystallization conditions or co-crystallizing this compound with other molecules (co-formers), it might be possible to direct the formation of novel crystalline polymorphs or co-crystals with tailored solid-state properties.

Q & A

Q. How should researchers address ethical gaps in this compound’s preclinical toxicity reporting?

  • Answer: Follow ARRIVE 2.0 guidelines for animal studies, detailing sample sizes, exclusion criteria, and adverse events. Use histopathology scoring (e.g., RENAL) with blinded evaluators. Disclose conflicts of interest and raw data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.